1-(Naftil-1-il)ciclopropanamina

Descripción general

Descripción

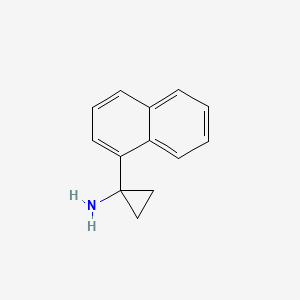

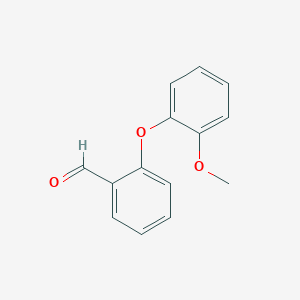

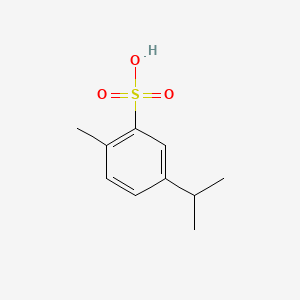

1-(Naphthalen-1-YL)cyclopropanamine is a chemical compound with the molecular formula C13H13N . It is an off-white solid .

Synthesis Analysis

The synthesis of 1-(Naphthalen-1-YL)cyclopropanamine has been described in several studies . For instance, an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been reported .Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-1-YL)cyclopropanamine can be represented by the linear formula C13H14ClN . More detailed structural information can be obtained through techniques such as ¹H-NMR and ¹³C-NMR spectroscopy .Physical And Chemical Properties Analysis

1-(Naphthalen-1-YL)cyclopropanamine is an off-white solid . Its molecular weight is 219.71 . More detailed physical and chemical properties can be obtained from specialized databases .Mecanismo De Acción

1-(Naphthalen-1-YL)cyclopropanamine acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then acts as an intermediate in the reaction, allowing for the formation of the desired product. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine can act as a ligand in the coordination of transition metals, allowing for the formation of coordination compounds.

Biochemical and Physiological Effects

1-(Naphthalen-1-YL)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(Naphthalen-1-YL)cyclopropanamine can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 1-(Naphthalen-1-YL)cyclopropanamine has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine has been shown to have a protective effect against oxidative stress, as well as a protective effect against certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(Naphthalen-1-YL)cyclopropanamine in lab experiments has a number of advantages. For example, 1-(Naphthalen-1-YL)cyclopropanamine is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 1-(Naphthalen-1-YL)cyclopropanamine is a highly versatile compound, as it can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate in the development of new drugs. However, 1-(Naphthalen-1-YL)cyclopropanamine also has a number of limitations. For example, 1-(Naphthalen-1-YL)cyclopropanamine is highly sensitive to light and air, and it is also sensitive to moisture. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine is a volatile compound, and it is unstable in the presence of strong acids and bases.

Direcciones Futuras

The potential applications of 1-(Naphthalen-1-YL)cyclopropanamine are numerous and varied. Future research could focus on the development of new methods of synthesis, as well as the development of new catalysts and ligands based on 1-(Naphthalen-1-YL)cyclopropanamine. In addition, further research could focus on the biochemical and physiological effects of 1-(Naphthalen-1-YL)cyclopropanamine, as well as its potential therapeutic applications. Finally, further research could focus on the development of new methods for the detection and quantification of 1-(Naphthalen-1-YL)cyclopropanamine.

Aplicaciones Científicas De Investigación

Síntesis Química

El compuesto “1-(Naftil-1-il)ciclopropanamina” se puede utilizar en la síntesis química . Es un bloque de construcción que se puede utilizar para crear moléculas más complejas en el laboratorio .

Desarrollo de Fungicidas

Un compuesto similar a “this compound”, conocido como N-(naftil-1-il)fenazina-1-carboxamida (NNPCN), se ha estudiado por sus propiedades fungicidas . Se ha encontrado que inhibe Rhizoctonia solani, un hongo patógeno de plantas . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fungicidas .

Creación de Derivados

“this compound” se puede utilizar para crear nuevos derivados . Por ejemplo, los derivados de los ácidos (naftil-1-il-selenil)acéticos se han sintetizado utilizando naftilselenoles o naftilselenocianatos . Estos derivados pueden tener diferentes propiedades y aplicaciones potenciales .

Safety and Hazards

Propiedades

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514346 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503417-39-8 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)